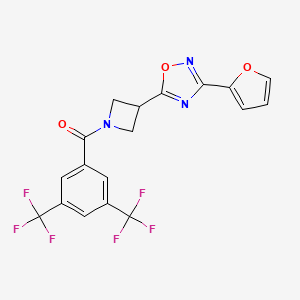

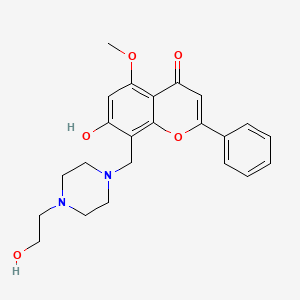

![molecular formula C20H20ClNO3S B2527401 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide CAS No. 2034438-18-9](/img/structure/B2527401.png)

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves multi-step reactions, as seen in the synthesis of 2-nitro-N-[2,4-dichlorophenyl]-N-(2-methylbenzoyl)benzamide, which was synthesized by refluxing an intermediate with thionyl chloride followed by treatment with an aromatic acid in the presence of a base . Similarly, 2-hydroxy-N(5-methylene-4-oxo-2-aryl-thiazolidin-3-yl)-benzamides were synthesized through condensation and cyclocondensation reactions . These methods suggest that the synthesis of the compound would also likely involve multiple steps, possibly including condensation and functional group transformations.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the molecular structure of benzamide derivatives, as demonstrated in the papers . The crystal structure analysis reveals the geometric parameters and conformations of the molecules. For example, the heterocyclic thiazine rings in N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide adopt half-chair conformations . Density functional theory (DFT) calculations are also used to predict the molecular geometry and vibrational frequencies, which are found to be in good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be assessed through various theoretical calculations, such as molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans . These studies help in understanding the electron distribution within the molecule and predicting its reactivity. Antioxidant properties of these compounds can be determined using assays like the DPPH free radical scavenging test .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, including their vibrational frequencies, chemical shifts, and electronic properties, are often characterized using spectroscopic methods like IR, NMR, and UV-Vis, along with DFT calculations . The frontier molecular orbitals (FMO), MEP, natural bond orbital (NBO), and non-linear optical (NLO) properties are also investigated to understand the electronic behavior of these compounds . These analyses provide a comprehensive understanding of the physical and chemical characteristics of the benzamide derivatives, which could be extrapolated to the compound of interest.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation of Derivatives

Researchers have designed and synthesized a range of derivatives that exhibit significant biological activities. For instance, the study of Jiao et al. (2009) introduced novel histone deacetylase inhibitors, including thiophene substituted derivatives, showing potent antiproliferative activity against various cancer cell lines. This highlights the compound's role in cancer research and its potential as a therapeutic agent.

Antimicrobial and Antipathogenic Activities

Another research focus is on the antimicrobial and antipathogenic properties of new derivatives. For example, the work of Limban et al. (2011) synthesized acylthioureas showing significant anti-pathogenic activity, especially against strains known for biofilm growth. These findings suggest the compound's applicability in developing antimicrobial agents with antibiofilm properties.

Anticancer Evaluation

The anticancer potential of various derivatives has also been a significant area of interest. Ravinaik et al. (2021) evaluated substituted benzamides for their anticancer activity against multiple cancer cell lines, finding some derivatives with higher activity than reference drugs. This indicates the compound's utility in oncological research and drug development.

Antioxidant Activity

Studies have also focused on the antioxidant properties of derivatives. Tumosienė et al. (2019) synthesized novel derivatives and screened them for antioxidant activity, identifying compounds with significant potential. Such research underscores the compound's relevance in addressing oxidative stress-related disorders.

Structural and Spectral Characterization

The structural and spectral characterization of synthesized compounds is crucial for understanding their chemical properties and potential biological activities. Research like Demir et al. (2016) employs various analytical techniques to elucidate the structures of new compounds, aiding in the development of more effective therapeutic agents.

Propriétés

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(4-chlorophenoxy)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClNO3S/c1-20(2,25-14-9-7-13(21)8-10-14)19(24)22-11-17(23)16-12-26-18-6-4-3-5-15(16)18/h3-10,12,17,23H,11H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLHSEYFYJXWDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC(C1=CSC2=CC=CC=C21)O)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(4-chlorophenoxy)-2-methylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

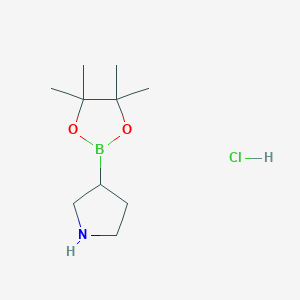

![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)

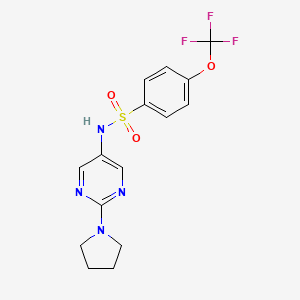

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)

![1-{2-[(3-Bromo-4-fluorophenyl)(cyano)amino]acetyl}imidazolidin-2-one](/img/structure/B2527332.png)

![4-Oxo-4-{[4-(1-pyrrolidinylsulfonyl)phenyl]amino}-2-butenoic acid](/img/structure/B2527334.png)

![2-(3-benzyl-5,8-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

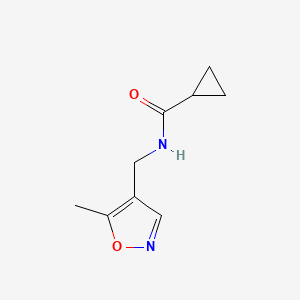

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)